molecular formula C12H18OSi B12559002 6-Cyclopropylidene-1-(trimethylsilyl)hex-1-yn-3-one CAS No. 157307-23-8

6-Cyclopropylidene-1-(trimethylsilyl)hex-1-yn-3-one

Cat. No.: B12559002
CAS No.: 157307-23-8
M. Wt: 206.36 g/mol
InChI Key: KTUJCZUGEWCDMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopropylidene-1-(trimethylsilyl)hex-1-yn-3-one is an organic compound with the molecular formula C12H20OSi It is characterized by the presence of a cyclopropylidene group, a trimethylsilyl group, and a hex-1-yn-3-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropylidene-1-(trimethylsilyl)hex-1-yn-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropylidene Group: This can be achieved through the reaction of a suitable cyclopropane derivative with a strong base, such as sodium hydride, in the presence of a suitable solvent like tetrahydrofuran (THF).

    Introduction of the Trimethylsilyl Group: The trimethylsilyl group can be introduced via a silylation reaction using trimethylsilyl chloride (TMSCl) and a base like triethylamine.

    Formation of the Hex-1-yn-3-one Backbone: This step involves the coupling of the cyclopropylidene intermediate with an appropriate alkyne precursor under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropylidene-1-(trimethylsilyl)hex-1-yn-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are used for substitution reactions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

6-Cyclopropylidene-1-(trimethylsilyl)hex-1-yn-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Cyclopropylidene-1-(trimethylsilyl)hex-1-yn-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Cyclopropylidene-1-(trimethylsilyl)hex-1-yn-2-one
  • 6-Cyclopropylidene-1-(trimethylsilyl)hex-1-yn-4-one
  • 6-Cyclopropylidene-1-(trimethylsilyl)hex-1-yn-5-one

Uniqueness

6-Cyclopropylidene-1-(trimethylsilyl)hex-1-yn-3-one is unique due to the specific positioning of the cyclopropylidene and trimethylsilyl groups, which confer distinct reactivity and properties. This uniqueness makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

157307-23-8

Molecular Formula

C12H18OSi

Molecular Weight

206.36 g/mol

IUPAC Name

6-cyclopropylidene-1-trimethylsilylhex-1-yn-3-one

InChI

InChI=1S/C12H18OSi/c1-14(2,3)10-9-12(13)6-4-5-11-7-8-11/h5H,4,6-8H2,1-3H3

InChI Key

KTUJCZUGEWCDMP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC(=O)CCC=C1CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.